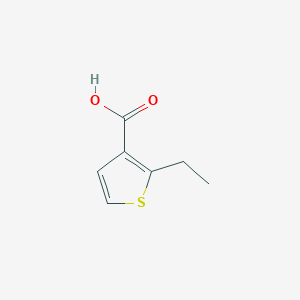

2-Ethylthiophene-3-carboxylic acid

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-ethylthiophene-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8O2S/c1-2-6-5(7(8)9)3-4-10-6/h3-4H,2H2,1H3,(H,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMXGLAZELVIQOB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C=CS1)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77756-28-6 | |

| Record name | 2-ethylthiophene-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2-ethylthiophene-3-carboxylic acid chemical properties

An In-depth Technical Guide to the Chemical Properties of 2-ethylthiophene-3-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a substituted thiophene derivative, a class of heterocyclic compounds recognized for its significant role in medicinal chemistry and materials science.[1][2] The thiophene ring is a versatile scaffold, and its derivatives are known to exhibit a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[3][4] This guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and potential applications of this compound, offering a technical resource for professionals engaged in chemical research and drug discovery.

Chemical and Physical Properties

This compound is an organosulfur compound characterized by a thiophene ring substituted with an ethyl group at the 2-position and a carboxylic acid group at the 3-position.[5] While extensive experimental data for this specific molecule is not widely published, its properties can be reliably inferred from closely related analogs and computational predictions.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | This compound | - |

| CAS Number | 77756-28-6 | [6] |

| Molecular Formula | C₇H₈O₂S | [5] |

| Molecular Weight | 156.20 g/mol | [5] |

| Canonical SMILES | CCC1=C(C=CS1)C(=O)O | [5] |

| InChI Key | LMXGLAZELVIQOB-UHFFFAOYSA-N | [5] |

| Monoisotopic Mass | 156.0245 Da | [5] |

| Physical Form | Solid (Predicted) | [7] |

| Melting Point | 112-114 °C (for 2-methyl analog) | [7] |

| Boiling Point | 271.5 °C (for 2-methyl analog) | [7] |

Synthesis Protocols

The synthesis of this compound can be achieved through various established methods for the functionalization of thiophene rings. A common and effective approach involves the ortho-lithiation of a thiophene precursor followed by alkylation.

Synthesis via Alkylation of 2-Methylthiophene-3-carboxylic Acid

A prominent synthetic route involves the deprotonation of the methyl group of 2-methylthiophene-3-carboxylic acid using a strong base like lithium diisopropylamide (LDA), followed by quenching with an ethylating agent.[8]

Experimental Protocol:

-

Preparation of LDA: In a flame-dried, three-necked flask under an inert atmosphere (Argon or Nitrogen), dissolve diisopropylamine in anhydrous tetrahydrofuran (THF). Cool the solution to -30 °C.

-

Deprotonation: Add n-butyllithium (n-BuLi) dropwise to the solution while maintaining the temperature at -30 °C. Stir for 30 minutes to form LDA.

-

Addition of Starting Material: Dissolve 2-methylthiophene-3-carboxylic acid in anhydrous THF and add it slowly to the LDA solution at -30 °C. Allow the mixture to stir for approximately 2.5 hours to ensure complete deprotonation of the methyl group.[8]

-

Alkylation: Introduce an ethylating agent, such as ethyl iodide or diethyl sulfate, to the reaction mixture.

-

Quenching and Workup: After the reaction is complete, quench the mixture with water. Acidify the aqueous layer with a suitable acid (e.g., HCl) to precipitate the product.

-

Purification: Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be further purified by recrystallization or column chromatography.

Caption: Synthesis of this compound.

Spectroscopic Characterization

Spectroscopic analysis is essential for the structural elucidation and confirmation of this compound.

Table 2: Predicted Spectroscopic Data

| Technique | Feature | Expected Chemical Shift / Wavenumber | Rationale |

| ¹H NMR | Carboxyl Proton (-COOH) | ~12 ppm (singlet) | Highly deshielded acidic proton, signal is often broad.[9] |

| Thiophene Protons (-CH=) | ~7.0-7.8 ppm (doublets) | Aromatic protons on the thiophene ring. | |

| Methylene Protons (-CH₂-) | ~2.8 ppm (quartet) | Protons adjacent to the aromatic ring and a methyl group. | |

| Methyl Protons (-CH₃) | ~1.3 ppm (triplet) | Protons of the terminal methyl group. | |

| ¹³C NMR | Carboxyl Carbon (-COOH) | ~165-185 ppm | Characteristic downfield shift for carboxylic acid carbons.[9] |

| Thiophene Carbons | ~120-145 ppm | Aromatic carbons of the thiophene ring.[10] | |

| Methylene Carbon (-CH₂-) | ~20-30 ppm | Aliphatic carbon of the ethyl group. | |

| Methyl Carbon (-CH₃) | ~10-15 ppm | Aliphatic carbon of the ethyl group. | |

| IR Spectroscopy | O-H Stretch | 2500-3300 cm⁻¹ (very broad) | Characteristic of hydrogen-bonded carboxylic acids.[9] |

| C=O Stretch | 1710-1760 cm⁻¹ (strong) | Carbonyl stretch of the carboxylic acid.[9] | |

| C=C Stretch | ~1350-1550 cm⁻¹ | Aromatic ring stretching vibrations.[11] | |

| C-S Stretch | ~650-850 cm⁻¹ | Stretching of the C-S bond within the thiophene ring.[11] | |

| Mass Spectrometry | Molecular Ion (M⁺) | m/z = 156 | Corresponds to the molecular weight of the compound.[5] |

| Major Fragment | Acylium ion (M-OH)⁺ | Common fragmentation pathway for carboxylic acids.[12] |

Chemical Reactivity and Applications

The reactivity of this compound is dictated by its three key components: the electron-rich thiophene ring, the carboxylic acid functional group, and the ethyl substituent.

Reactivity of the Thiophene Ring

The thiophene nucleus is aromatic and electron-rich, making it susceptible to electrophilic aromatic substitution reactions such as halogenation, nitration, and acylation.[1][13] The existing substituents direct incoming electrophiles, typically to the C5 position, which is the most activated position on the ring.

Reactivity of the Carboxylic Acid Group

The carboxylic acid moiety is a versatile functional group that can undergo a variety of transformations. These reactions are fundamental for synthesizing more complex molecules for drug development.[14]

-

Esterification: Reaction with alcohols under acidic conditions yields the corresponding esters.

-

Amide Formation: Conversion to an acid chloride (e.g., using thionyl chloride) followed by reaction with an amine produces amides.[14] Thiophene carboxamides are a scaffold of interest for developing anticancer agents.[14]

-

Reduction: The carboxylic acid can be reduced to the corresponding primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄).

Caption: Key reactive sites and transformations.

Applications in Drug Discovery

Thiophene-containing compounds are integral to modern medicinal chemistry.[1] The core thiophene structure is present in numerous approved drugs. Derivatives of thiophene carboxylic acids serve as crucial building blocks for synthesizing molecules with a wide spectrum of therapeutic applications.[2][4]

-

Anticancer Agents: Many thiophene derivatives have been investigated for their cytotoxic effects against various cancer cell lines.[4][14] Specifically, 2-aminothiophene-3-carboxylic acid esters have demonstrated unusual cytostatic selectivity for certain cancer types, including prostate and kidney carcinomas.[15][16]

-

Anti-inflammatory and Analgesic Agents: The thiophene nucleus is a key component in several non-steroidal anti-inflammatory drugs (NSAIDs).[1][17]

-

Antimicrobial Activity: Thiophene derivatives have shown significant potential as antibacterial and antifungal agents.[1][18]

Safety and Handling

-

Hazard Statements: Causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[19] May be harmful if swallowed.[19][20]

-

Precautionary Measures:

-

Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood.[21] Ensure eyewash stations and safety showers are readily accessible.[22]

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, chemical safety goggles, and a lab coat.[20]

-

Handling: Avoid breathing dust, fumes, or vapors.[22] Wash hands thoroughly after handling.[23]

-

Storage: Store in a cool, dry, well-ventilated place in a tightly closed container.[20]

-

Disposal should be carried out in accordance with local, state, and national regulations, typically through an approved waste disposal plant.[21][22]

References

- Hui-Wen, S., Hirose, K., Shirai, K., & Kumamoto, T. (1989). Bulletin of the Chemical Society of Japan, 62(8), 2725-2727.

-

Shafiee, F., & Ghasemian, A. (2017). Therapeutic importance of synthetic thiophene. Pharmaceutical and Biomedical Research. Available at: [Link]

- Thermo Fisher Scientific. (2023). Safety Data Sheet for 2-Thiophenecarboxylic acid.

- Smolecule. (n.d.). 2-Acetylthiophene-3-carboxylic Acid.

- TCI Chemicals. (n.d.). Safety Data Sheet for 3-(Chlorosulfonyl)-2-thiophenecarboxylic Acid Methyl Ester.

- Chemcia Scientific, LLC. (n.d.). Material Safety Data Sheet for 2-Amino-4,5,6,7-tetrahydro-benzo[b]thiophene-3-carboxylic acid ethyl ester.

-

Haghi, A. K. (Ed.). (2024). Synthesis, Properties, and Biological Applications of Thiophene. Royal Society of Chemistry. Available at: [Link]

- Central Drug House (P) Ltd. (n.d.). Material Safety Data Sheet for Thiophene-2-carboxaldehyde.

-

Khusnutdinov, R. I., et al. (n.d.). New method for the synthesis of 2-thiophenecarboxylic acids in the presence of V-, Fe-, or Mo- containing catalysts. Semantic Scholar. Available at: [Link]

-

PubChem. (2025). 2-Methylthiophene-3-carboxylic acid. National Center for Biotechnology Information. Available at: [Link]

-

El-Sayed, M. A. A., et al. (2024). Biological Activities of Thiophenes. Encyclopedia MDPI. Available at: [Link]

-

SpectraBase. (n.d.). 1H NMR of Thiophene-3-carboxylic acid, 2-benzoylaminothiocarbonylamino-4-ethyl-5-methyl-, methyl ester. Available at: [Link]

-

Kumar, S., et al. (2025). Synthesis, Characterization of thiophene derivatives and its biological applications. International Journal of Research Publication and Reviews. Available at: [Link]

-

ResearchGate. (n.d.). Biological Diversity of Thiophene: A Review. Available at: [Link]

-

Jayaprakash, C., et al. (2014). Vibrational Spectra (FT-IR, FT-Raman), NBO and HOMO, LUMO Studies of 2-Thiophene Carboxylic Acid Based On Density Functional Method. IOSR Journal of Applied Physics. Available at: [Link]

-

PubChemLite. (n.d.). This compound (C7H8O2S). Available at: [Link]

-

PubChem. (2025). 2-Ethylthiophene. National Center for Biotechnology Information. Available at: [Link]

-

Pop, O. M., et al. (2023). Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation. MDPI. Available at: [Link]

- He, B., et al. (n.d.). Influence of an Ester Directing-Group on Defect Formation in the Synthesis of Conjugated Polymers via Direct Arylation Polymerization (DArP) using Sustainable Solvents - Supporting Information.

-

Farmacia Journal. (2018). NEW DERIVATIVES OF 2-THIOPHENE CARBOXYLIC ACID: SYNTHESIS, STRUCTURE AND ANTIMICROBIAL STUDIES. Available at: [Link]

-

OpenStax. (2023). Spectroscopy of Carboxylic Acids and Nitriles. Organic Chemistry. Available at: [Link]

-

Chemistry LibreTexts. (2021). Spectroscopy of Carboxylic Acid Derivatives. Available at: [Link]

-

Chemistry LibreTexts. (2024). The Relative Reactivity of Carboxylic Acid Derivatives. Available at: [Link]

-

NIST. (n.d.). Thiophene-2-carboxylic acid ethyl ester. NIST WebBook. Available at: [Link]

-

ResearchGate. (n.d.). 1H NMR of methyl thiophene-2-carboxylate (1) in CDCl3, Bruker-400. Available at: [Link]

-

ResearchGate. (n.d.). Synthesis, structural properties, and pharmacological evaluation of 2-(acylamino)thiophene-3-carboxamides and analogues thereof. Available at: [Link]

-

Balzarini, J., et al. (2014). 2-aminothiophene-3-carboxylic acid ester derivatives as novel highly selective cytostatic agents. Investigational New Drugs, 32(1), 200-10. Available at: [Link]

-

Beilstein Journals. (n.d.). Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides. Available at: [Link]

-

Wikipedia. (n.d.). Thiophene-2-carboxylic acid. Available at: [Link]

- Google Patents. (n.d.). CN101906092B - Preparation method of 2-thiophenecarboxylic acid.

-

Semantic Scholar. (n.d.). 2-aminothiophene-3-carboxylic acid ester derivatives as novel highly selective cytostatic agents. Available at: [Link]

Sources

- 1. Therapeutic importance of synthetic thiophene - PMC [pmc.ncbi.nlm.nih.gov]

- 2. books.rsc.org [books.rsc.org]

- 3. journalwjarr.com [journalwjarr.com]

- 4. researchgate.net [researchgate.net]

- 5. PubChemLite - this compound (C7H8O2S) [pubchemlite.lcsb.uni.lu]

- 6. This compound | 77756-28-6 [chemicalbook.com]

- 7. 2-Methylthiophene-3-carboxylic acid | 1918-78-1 [sigmaaldrich.com]

- 8. This compound synthesis - chemicalbook [chemicalbook.com]

- 9. 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax [openstax.org]

- 10. 2-Ethylthiophene(872-55-9) 13C NMR spectrum [chemicalbook.com]

- 11. iosrjournals.org [iosrjournals.org]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. Buy 2-acetylthiophene-3-carboxylic Acid | 30006-04-3 [smolecule.com]

- 14. mdpi.com [mdpi.com]

- 15. 2-Aminothiophene-3-carboxylic acid ester derivatives as novel highly selective cytostatic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. semanticscholar.org [semanticscholar.org]

- 17. encyclopedia.pub [encyclopedia.pub]

- 18. farmaciajournal.com [farmaciajournal.com]

- 19. 2-Methylthiophene-3-carboxylic acid | C6H6O2S | CID 4625409 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 20. cdhfinechemical.com [cdhfinechemical.com]

- 21. chemcia.com [chemcia.com]

- 22. fishersci.com [fishersci.com]

- 23. tcichemicals.com [tcichemicals.com]

An In-depth Technical Guide to the Synthesis of 2-Ethylthiophene-3-carboxylic Acid: Starting Materials and Core Methodologies

Introduction

2-Ethylthiophene-3-carboxylic acid is a valuable heterocyclic building block in medicinal chemistry and materials science. Its substituted thiophene core is a key pharmacophore in a variety of biologically active molecules, and its unique electronic properties make it a target for the development of novel organic semiconductors. The strategic placement of the ethyl and carboxylic acid groups at the 2- and 3-positions, respectively, allows for diverse functionalization and the creation of complex molecular architectures. This guide provides a comprehensive overview of the primary synthetic routes to this important compound, with a focus on readily accessible starting materials and robust, scalable methodologies. We will delve into the mechanistic underpinnings of each synthetic approach, offering practical insights for researchers, scientists, and professionals in drug development.

Strategic Approaches to the Synthesis of this compound

The synthesis of this compound can be broadly categorized into two main strategies:

-

Construction of the Thiophene Ring: Building the heterocyclic core from acyclic precursors with the desired substitution pattern pre-installed.

-

Functionalization of a Pre-formed Thiophene Ring: Introducing the ethyl and carboxylic acid groups onto a thiophene scaffold.

While both approaches are viable, the functionalization of a pre-formed thiophene ring often offers a more direct and higher-yielding pathway. This guide will primarily focus on this latter strategy, specifically the carboxylation of a 2-ethylthiophene precursor via an organometallic intermediate. A brief overview of a ring-construction method, the Fiesselmann synthesis, will also be presented as a viable alternative.

Primary Synthetic Route: Carboxylation of 2-Ethylthiophene via a 3-Bromo Intermediate

This is arguably the most reliable and well-documented approach to this compound. The overall strategy involves the synthesis of 2-ethylthiophene, its regioselective bromination to 3-bromo-2-ethylthiophene, followed by formation of an organometallic intermediate and subsequent carboxylation.

Logical Workflow

Figure 1: Workflow for the synthesis of this compound via carboxylation of a 2-ethylthiophene intermediate.

Part 1: Synthesis of 2-Ethylthiophene

2-Ethylthiophene is a commercially available starting material, but it can also be synthesized in the laboratory through several methods.

-

Dehydrogenation of 2-Ethyltetrahydrothiophene: This is a common industrial method.

-

Friedel-Crafts Acylation followed by Reduction: Thiophene can be acylated with propionyl chloride in the presence of a Lewis acid catalyst (e.g., SnCl₄) to yield 2-propionylthiophene. The ketone is then reduced to the ethyl group using standard methods like the Wolff-Kishner or Clemmensen reduction.

Part 2: Regioselective Bromination of 2-Ethylthiophene to 3-Bromo-2-ethylthiophene

This is a critical step that dictates the final substitution pattern. Direct bromination of 2-ethylthiophene with electrophilic bromine sources like N-bromosuccinimide (NBS) typically leads to substitution at the more reactive 5-position[1][2]. To achieve bromination at the 3-position, a more nuanced approach is required. A common strategy involves the initial synthesis of 3-bromothiophene, followed by introduction of the ethyl group at the 2-position.

Protocol for the Synthesis of 3-Bromothiophene:

A well-established method for preparing 3-bromothiophene involves the debromination of 2,3,5-tribromothiophene[3].

-

Tribromination of Thiophene: Thiophene is treated with an excess of bromine to yield 2,3,5-tribromothiophene.

-

Reductive Debromination: The 2,3,5-tribromothiophene is then selectively debrominated at the α-positions (2 and 5) using zinc dust in acetic acid to afford 3-bromothiophene[3].

Introduction of the Ethyl Group at the 2-Position of 3-Bromothiophene:

With 3-bromothiophene in hand, the ethyl group can be introduced at the adjacent 2-position via a metal-halogen exchange followed by alkylation.

Protocol:

-

Cool a solution of 3-bromothiophene in anhydrous diethyl ether or THF to -78 °C under an inert atmosphere (e.g., argon).

-

Slowly add one equivalent of n-butyllithium (n-BuLi). The n-BuLi will selectively perform a lithium-halogen exchange to generate 3-thienyllithium.

-

To the solution of 3-thienyllithium, add an excess of an ethylating agent such as ethyl iodide or diethyl sulfate.

-

Allow the reaction to slowly warm to room temperature and stir overnight.

-

Quench the reaction with water and extract the product with an organic solvent.

-

Purify the resulting 2-ethyl-3-bromothiophene by distillation or column chromatography.

Note: This sequence provides a reliable route to the key intermediate, 3-bromo-2-ethylthiophene.

Part 3: Formation of the Organometallic Intermediate and Carboxylation

The 3-bromo-2-ethylthiophene is converted into a Grignard or organolithium reagent, which is then reacted with carbon dioxide.

Protocol for Grignard Formation and Carboxylation:

-

Activate magnesium turnings in a flame-dried flask under an inert atmosphere. A small crystal of iodine can be added to initiate the reaction.

-

Add a solution of 3-bromo-2-ethylthiophene in anhydrous diethyl ether or THF dropwise to the activated magnesium. Gentle heating may be required to initiate the Grignard formation.

-

Once the Grignard reagent, 2-ethyl-3-thienylmagnesium bromide, has formed (indicated by the consumption of magnesium), cool the reaction mixture in a dry ice/acetone bath.

-

Bubble dry carbon dioxide gas through the solution or pour the Grignard solution over crushed dry ice. This reaction is highly exothermic.

-

Allow the reaction mixture to warm to room temperature.

Alternative Protocol using an Organolithium Intermediate:

The formation of Grignard reagents from 3-bromothiophenes can sometimes be sluggish[4]. An alternative is to use an organolithium intermediate.

-

Dissolve 3-bromo-2-ethylthiophene in anhydrous diethyl ether or THF and cool to -78 °C under an inert atmosphere.

-

Add one equivalent of n-butyllithium dropwise to perform a lithium-halogen exchange, forming 2-ethyl-3-thienyllithium.

-

Bubble dry carbon dioxide gas through the solution or pour the organolithium solution over crushed dry ice.

-

Allow the reaction to warm to room temperature.

Part 4: Acidic Work-up and Isolation

The final step is the protonation of the carboxylate salt to yield the desired carboxylic acid.

Protocol:

-

Carefully quench the reaction mixture by pouring it into a mixture of ice and a strong acid, such as hydrochloric acid or sulfuric acid.

-

Extract the aqueous layer with an organic solvent like diethyl ether or ethyl acetate.

-

Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure.

-

The crude this compound can be purified by recrystallization or column chromatography.

| Step | Starting Material | Key Reagents | Intermediate/Product | Typical Yield |

| 1 | Thiophene | Bromine, Zinc, Acetic Acid | 3-Bromothiophene | 60-70% |

| 2 | 3-Bromothiophene | n-BuLi, Ethyl Iodide | 3-Bromo-2-ethylthiophene | 70-80% |

| 3 | 3-Bromo-2-ethylthiophene | Mg or n-BuLi, CO₂ | Carboxylate Salt | 80-90% |

| 4 | Carboxylate Salt | HCl or H₂SO₄ | This compound | >95% |

Table 1: Summary of the primary synthetic route with typical yields.

Alternative Synthetic Route: The Fiesselmann Thiophene Synthesis

The Fiesselmann synthesis is a powerful method for constructing the thiophene ring from acyclic precursors[5][6]. While typically used to generate 3-hydroxy-2-thiophenecarboxylic acid derivatives, modifications can lead to other substitution patterns.

General Reaction Scheme

Figure 2: Generalized workflow for the Fiesselmann thiophene synthesis.

To synthesize this compound via this route, one would need to start with precursors that introduce the ethyl group at the 2-position and ultimately lead to a carboxylic acid at the 3-position without a hydroxyl group. A plausible, albeit more complex, approach would involve:

-

Starting Materials: Ethyl 3-oxopentanoate (a β-ketoester) and a thioglycolic acid derivative.

-

Condensation and Cyclization: Reaction of these precursors in the presence of a base would yield ethyl 2-ethyl-3-hydroxythiophene-4-carboxylate.

-

Functional Group Manipulations: The resulting product would then require several synthetic steps:

-

Hydrolysis of the ester at the 4-position to the carboxylic acid.

-

Decarboxylation to remove the carboxyl group at the 4-position.

-

Reduction of the hydroxyl group at the 3-position to a hydrogen.

-

Introduction of a carboxylic acid group at the 3-position.

-

Given the multiple steps and potential for side reactions, this route is generally less direct than the functionalization of a pre-formed thiophene ring for this specific target molecule.

Conclusion

The synthesis of this compound is most efficiently achieved through the functionalization of a 2-ethylthiophene precursor. The key steps involve the regioselective synthesis of 3-bromo-2-ethylthiophene, followed by the formation of an organometallic intermediate and subsequent carboxylation with carbon dioxide. This route offers high yields and utilizes well-established organometallic chemistry. While ring-forming strategies like the Fiesselmann synthesis provide a versatile platform for thiophene synthesis, they are less direct for this particular target. The choice of synthetic route will ultimately depend on the availability of starting materials, scalability requirements, and the specific expertise of the research team. This guide provides a solid foundation for the successful laboratory-scale synthesis of this important heterocyclic building block.

References

- Hofmann, K. J., & Carken, P. H. J. (1999). Study of an Efficient and Selective Bromination Reaction of Substituted Thiophenes.

- Hofmann, K. J., & Carken, P. H. J. (2007, September 17). Study of an Efficient and Selective Bromination Reaction of Substituted Thiophenes. Semantic Scholar.

- Khan, M., et al. (2017). Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules. Pakistan journal of pharmaceutical sciences, 30(4), 1329-1335.

- Bar, S., & Martin, M. I. (2021). Regioselective Synthesis of 4-Bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide. Molbank, 2021(4), M1296.

- Mishra, R., et al. (2011). Synthesis, properties and biological activity of thiophene: A review. Der Pharma Chemica, 3(4), 38-54.

- Semenov, P. E., et al. (2015).

-

Organic Syntheses. (n.d.). 2-vinylthiophene. Retrieved February 15, 2026, from [Link]

- Google Patents. (n.d.). CN103351376B - Synthetic method of 2-thiophene ethylamine.

-

Jasperse, J. (n.d.). Grignard Reaction. Retrieved February 15, 2026, from [Link]

-

PubChem. (n.d.). 2-Bromothiophene. Retrieved February 15, 2026, from [Link]

- Thomas, J., & Zaparucha, A. (2015). Synthesis and Reactions of Halo-substituted Alkylthiophenes. A Review. ResearchOnline@JCU.

-

Organic Syntheses. (n.d.). 3-bromothiophene. Retrieved February 15, 2026, from [Link]

-

Wikipedia. (n.d.). Fiesselmann thiophene synthesis. Retrieved February 15, 2026, from [Link]

-

Organic Syntheses. (n.d.). SYNTHESIS OF ETHYL 2-ETHANOYL-2-METHYL-3-PHENYLBUT-3-ENOATE. Retrieved February 15, 2026, from [Link]

- Nikitidis, G., et al. (1991). Reaction of 3-bromo-2,5-dimethylthiophene 1,1-dioxide with some Grignard reagents. The formation of a heterotricycloheptane deri. The Journal of Organic Chemistry, 56(13), 4064-4066.

-

University of Toronto Scarborough. (n.d.). 25. The Grignard Reaction. Retrieved February 15, 2026, from [Link]

-

ResearchGate. (2014, August 29). Can the 3-thiophenyl magnesium bromide be synthesized by simple grignard method?. Retrieved February 15, 2026, from [Link]

Sources

An In-depth Technical Guide to 2-Ethylthiophene-3-carboxylic Acid: Molecular Structure, Bonding, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiophene-based scaffolds are of paramount importance in medicinal chemistry, forming the core of numerous pharmacologically active compounds. Their unique electronic and steric properties, often serving as bioisosteres for benzene rings, allow for nuanced interactions with biological targets.[1] This guide focuses on a specific, yet promising member of this family: 2-ethylthiophene-3-carboxylic acid . While not as extensively studied as some of its counterparts, its structural features suggest significant potential for modulation of biological systems. This document, intended for researchers, scientists, and drug development professionals, will provide a comprehensive overview of its molecular structure, bonding, synthesis, reactivity, and, most importantly, its potential as a lead compound in drug discovery. We will delve into the subtle interplay of its functional groups and the thiophene core, offering insights into its chemical behavior and pharmacological promise.

Molecular Structure and Bonding

The molecular structure of this compound is characterized by a planar, five-membered thiophene ring substituted at the 2- and 3-positions with an ethyl and a carboxylic acid group, respectively. The aromaticity of the thiophene ring, arising from the delocalization of six π-electrons (four from the carbon atoms and two from the sulfur atom), is a key determinant of its chemical properties.[2]

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₇H₈O₂S | [3] |

| Molecular Weight | 156.20 g/mol | [3] |

| CAS Number | 77756-28-6 | [4] |

| Predicted XlogP | 2.0 | [3] |

Bonding and Electronic Structure

The bonding in this compound is a fascinating interplay of σ and π systems. The thiophene ring itself is a resonance-stabilized aromatic system. The sulfur atom, with its lone pairs of electrons, participates in the π-conjugation, which influences the electron density distribution around the ring. The presence of an electron-donating ethyl group at the 2-position and an electron-withdrawing carboxylic acid group at the 3-position creates a distinct electronic profile.

The ethyl group, through inductive effects, increases the electron density on the thiophene ring, particularly at the adjacent carbon atoms. Conversely, the carboxylic acid group withdraws electron density from the ring via both inductive and resonance effects. This push-pull electronic arrangement significantly influences the molecule's reactivity, particularly in electrophilic and nucleophilic substitution reactions.

Synthesis and Reactivity

The synthesis of this compound can be approached through several synthetic strategies, often leveraging the well-established chemistry of the thiophene ring.

Proposed Synthetic Protocol: Grignard-based Carboxylation

A plausible and efficient route to this compound involves the formation of a Grignard reagent from a suitable brominated precursor, followed by carboxylation with carbon dioxide.

Step 1: Synthesis of 3-Bromo-2-ethylthiophene

This starting material can be prepared from commercially available 2-ethylthiophene.

-

Dissolve 2-ethylthiophene (1 equivalent) in a suitable aprotic solvent such as anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen).

-

Cool the solution to 0 °C in an ice bath.

-

Add N-bromosuccinimide (NBS) (1.05 equivalents) portion-wise to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

-

Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by vacuum distillation or column chromatography on silica gel to yield 3-bromo-2-ethylthiophene.

Step 2: Grignard Reaction and Carboxylation

-

Activate magnesium turnings (1.2 equivalents) in a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and a nitrogen inlet.

-

Add a small crystal of iodine to initiate the reaction.

-

Prepare a solution of 3-bromo-2-ethylthiophene (1 equivalent) in anhydrous THF.

-

Add a small portion of the bromide solution to the magnesium turnings. The reaction is initiated when the color of the iodine disappears and bubbling is observed.

-

Add the remaining bromide solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, reflux the mixture for an additional 1-2 hours to ensure complete formation of the Grignard reagent.

-

Cool the reaction mixture to -78 °C using a dry ice/acetone bath.

-

Bubble dry carbon dioxide gas through the stirred solution for 2-3 hours, or pour the Grignard solution over crushed dry ice.

-

Allow the mixture to warm to room temperature.

-

Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

-

Acidify the aqueous layer to a pH of approximately 2-3 with 2M hydrochloric acid.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to obtain pure this compound.

Caption: Synthetic pathway to this compound.

Reactivity

The reactivity of this compound is governed by the interplay of the aromatic thiophene ring and its substituents.

-

Electrophilic Aromatic Substitution: The thiophene ring is generally more reactive towards electrophilic substitution than benzene. The activating effect of the ethyl group and the deactivating effect of the carboxylic acid group will direct incoming electrophiles. The position most susceptible to electrophilic attack would likely be the C5 position, which is activated by the ethyl group and less deactivated by the carboxylic acid group compared to the C4 position.

-

Reactions of the Carboxylic Acid Group: The carboxylic acid functionality can undergo typical reactions such as esterification, amidation, and reduction to the corresponding alcohol. These transformations are crucial for generating derivatives with diverse physicochemical properties for drug discovery applications.

Spectroscopic Characterization

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show distinct signals for the ethyl group and the thiophene ring protons.

-

Thiophene Protons: Two doublets are expected for the protons at the C4 and C5 positions of the thiophene ring, likely in the range of δ 7.0-8.0 ppm. The coupling constant between these two protons would be in the range of 3-5 Hz, characteristic of vicinal coupling in a thiophene ring.

-

Ethyl Group Protons: A quartet for the methylene protons (-CH₂-) and a triplet for the methyl protons (-CH₃) are anticipated. The quartet would likely appear more downfield (around δ 2.8-3.2 ppm) due to its proximity to the aromatic ring, while the triplet would be further upfield (around δ 1.2-1.5 ppm).

-

Carboxylic Acid Proton: A broad singlet for the acidic proton of the carboxylic acid group is expected at a downfield chemical shift, typically above δ 10 ppm, and its position can be concentration-dependent.[5]

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will provide information about the carbon framework of the molecule.

-

Carbonyl Carbon: The carbon of the carboxylic acid group is expected to resonate in the downfield region, typically between δ 165-175 ppm.

-

Thiophene Carbons: The four carbons of the thiophene ring will show distinct signals in the aromatic region (δ 120-150 ppm). The carbons attached to the substituents (C2 and C3) will have different chemical shifts compared to the unsubstituted carbons (C4 and C5).

-

Ethyl Group Carbons: The methylene carbon (-CH₂-) will appear around δ 20-30 ppm, while the methyl carbon (-CH₃) will be at a more upfield position, around δ 10-15 ppm.

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum will be characterized by the vibrational modes of the functional groups present.

-

O-H Stretch: A very broad absorption band is expected in the region of 2500-3300 cm⁻¹ due to the hydrogen-bonded O-H stretching of the carboxylic acid dimer.[6]

-

C=O Stretch: A strong, sharp absorption band for the carbonyl group of the carboxylic acid is anticipated around 1680-1710 cm⁻¹.[6]

-

C=C Stretch: Aromatic C=C stretching vibrations of the thiophene ring are expected in the region of 1400-1600 cm⁻¹.

-

C-H Stretch: Aromatic C-H stretching vibrations will appear just above 3000 cm⁻¹, while aliphatic C-H stretches of the ethyl group will be observed just below 3000 cm⁻¹.

-

C-S Stretch: The C-S stretching vibration of the thiophene ring typically appears in the fingerprint region, around 600-800 cm⁻¹.

Mass Spectrometry (Predicted Fragmentation)

The mass spectrum under electron ionization (EI) would likely show a molecular ion peak (M⁺) at m/z 156. Key fragmentation patterns would involve:

-

Loss of the ethyl group: A fragment at m/z 127 [M - 29]⁺.

-

Loss of the carboxylic acid group: A fragment at m/z 111 [M - 45]⁺.

-

Decarboxylation: Loss of CO₂ to give a fragment at m/z 112.

-

McLafferty rearrangement: If sterically feasible, this could lead to characteristic fragmentation patterns.

Caption: Predicted mass spectrometry fragmentation of this compound.

Potential Applications in Drug Development

Thiophene derivatives are a cornerstone of modern drug discovery, with numerous approved drugs containing this privileged scaffold.[7] The structural features of this compound and its derivatives make them attractive candidates for investigation in several therapeutic areas.

Anti-inflammatory and Analgesic Activity

Many thiophene-based compounds, including some carboxylic acid derivatives, have demonstrated potent anti-inflammatory and analgesic properties.[7] They often exert their effects through the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenases (COX-1 and COX-2) and lipoxygenases (LOX). The carboxylic acid moiety is a common feature in many non-steroidal anti-inflammatory drugs (NSAIDs), and its presence in the target molecule, combined with the lipophilic thiophene and ethyl groups, suggests a potential for interaction with the active sites of these enzymes.

Anticancer Activity

Derivatives of thiophene-3-carboxylic acid have been investigated for their potential as anticancer agents.[8][9] Some studies have shown that these compounds can induce apoptosis and inhibit cell proliferation in various cancer cell lines. The mechanism of action can be diverse, including the inhibition of specific kinases or interference with signaling pathways crucial for tumor growth and survival. For instance, benzo[b]thiophene-3-carboxylic acid derivatives have been shown to target the RhoA/ROCK pathway, which is implicated in tumor metastasis.[8]

Antimicrobial and Antiviral Activity

The thiophene nucleus is present in several antimicrobial and antiviral drugs. Derivatives of thiophene carboxylic acids have been reported to exhibit activity against a range of bacterial and fungal pathogens.[10] Furthermore, some thiophene derivatives have been identified as potent inhibitors of viral entry, such as for the Ebola virus.[11] The unique electronic properties of the thiophene ring can facilitate interactions with microbial enzymes or viral proteins, leading to the inhibition of essential life cycle processes.

Conclusion

This compound represents a molecule of significant interest for medicinal chemists and drug development professionals. Its well-defined molecular structure, characterized by the aromatic thiophene core and the electronically complementary ethyl and carboxylic acid substituents, provides a solid foundation for the design of novel therapeutic agents. While a comprehensive experimental characterization of this specific molecule is still emerging, the wealth of information available for related thiophene derivatives strongly suggests its potential in areas such as inflammation, cancer, and infectious diseases. The synthetic accessibility of this scaffold further enhances its appeal for the generation of diverse chemical libraries for high-throughput screening and lead optimization. As our understanding of the biological roles of specific molecular targets continues to grow, compounds like this compound will undoubtedly play a crucial role in the development of next-generation therapeutics.

References

- Thiophene-Based Compounds with Potential Anti-Inflammatory Activity. (2021-07-19). Semantic Scholar.

- Synthesis and in vitro evaluation of benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives as anticancer agents targeting the RhoA/ROCK p

- Vibrational Spectra (FT-IR, FT-Raman), NBO and HOMO, LUMO Studies of 2-Thiophene Carboxylic Acid Based On Density Functional Method. IOSR Journal.

- 2-Aminothiophene-3-carboxylic acid ester derivatives as novel highly selective cytost

- Thiophene - Wikipedia. Wikipedia.

- Synthesis of Some Novel Methyl- and Ethyl- 2-aminothiophene-3-carboxylate and Rel

- An Efficient One-Pot Synthesis of Substituted 2-Aminothiophenes via Three-Component Gewald Reaction Catalyzed by L-Proline. Organic Chemistry Portal.

- (IUCr)

- METHOD FOR PRODUCING 3-METHYL-2-THIOPHENECARBOXYLIC ACID - European Patent Office - EP 2298756 A1. Googleapis.com.

- PREPARATION METHOD OF 2-THIOPHENECARBOXYLIC ACID - Google P

- This compound synthesis - ChemicalBook.

- Mass Spectrometry - Fragmentation Patterns - Chemistry LibreTexts. (2023-08-29).

- Truly Catalytic Gewald Synthesis of 2-Aminothiophenes Using Piperidinium Borate (Pip Borate)

- Ethyl 2-amino-4,5-dimethylthiophene-3-carboxyl

- Comparative Investigation of Reactivity, Stability, Structural and Thermodynamic Parameters of Heterocyclic Carboxylic Acids and Their Benzofused Deriv

- (PDF) Antimicrobial activity of some new 2-thiophene carboxylic acid thioureides.

- PART 13: CARBOXYLIC ACIDS (MASS SPECTRUM, FRAGMENTATION PATTERN)

- This compound (C7H8O2S) - PubChemLite.

- Discovery of Thiophene Derivatives as Potent, Orally Bioavailable, and Blood–Brain Barrier-Permeable Ebola Virus Entry Inhibitors | Journal of Medicinal Chemistry - ACS Public

- Buy 2-acetylthiophene-3-carboxylic Acid | 30006-04-3 - Smolecule.

- Mechanisms of the Gewald synthesis of 2-aminothiophenes

- New method for the synthesis of 2-thiophenecarboxylic acids in the presence of V-, Fe-, or Mo- containing c

- NEW DERIVATIVES OF 2-THIOPHENE CARBOXYLIC ACID: SYNTHESIS, STRUCTURE AND ANTIMICROBIAL STUDIES - Farmacia Journal.

- Computational Study of Structural, Molecular Orbitals, Optical and Thermodynamic Parameters of Thiophene Sulfonamide Deriv

- The C=O Bond, Part III: Carboxylic Acids | Spectroscopy Online. (2018-01-01).

- Synthesis, structural properties, and pharmacological evaluation of 2-(acylamino)

- Green methodologies for the synthesis of 2-aminothiophene - PMC. (2022-08-29).

- Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides - PMC - NIH.

- The Infrared Absorption Spectra of Thiophene Deriv

- 2-Thiophenecarboxaldehyde(98-03-3) 13C NMR spectrum - ChemicalBook.

- Mass Spec 3e Carboxylic Acids - YouTube. (2020-07-06).

- Synthesis, Characterization, Enzyme Inhibitory Activity, and Molecular Docking Analysis of a New Series of Thiophene-Based Heterocyclic Compounds. (2026-01-19).

- NEW DERIVATIVES OF 2-THIOPHENE CARBOXYLIC ACID: SYNTHESIS, STRUCTURE AND ANTIMICROBIAL STUDIES - Farmacia Journal.

- 2-Thiophenecarboxylic acid | C5H4O2S | CID 10700 - PubChem.

- Supporting Information Cost effective thiophene assisted novel dopant-free hole transport materials for efficient perovskite sol - The Royal Society of Chemistry.

- 20.8: Spectroscopy of Carboxylic Acids and Nitriles - Chemistry LibreTexts. (2025-01-19).

- FT-IR spectra of thiophene and polythiophene prepared by chemical oxidative polymerization in aqueous medium.

Sources

- 1. 2-Aminothiophene-3-carboxylic acid ester derivatives as novel highly selective cytostatic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. iosrjournals.org [iosrjournals.org]

- 3. tandfonline.com [tandfonline.com]

- 4. Thiophene-2-carboxylic acid ethyl ester [webbook.nist.gov]

- 5. scribd.com [scribd.com]

- 6. spectroscopyonline.com [spectroscopyonline.com]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. mdpi.com [mdpi.com]

- 10. farmaciajournal.com [farmaciajournal.com]

- 11. pubs.acs.org [pubs.acs.org]

Technical Whitepaper: The Pharmacophore Potential of 2-Ethylthiophene Derivatives

Executive Summary

In the landscape of medicinal chemistry, the thiophene ring serves as a premier bioisostere for the benzene ring, offering unique electronic properties and reduced aromaticity that can enhance ligand-target interactions.[1] This guide focuses specifically on 2-ethylthiophene derivatives , a subclass where the ethyl group functions not merely as a structural spacer but as a critical modulator of lipophilicity (

Part 1: Medicinal Chemistry Rationale[2][3][4][5][6][7][8][9]

Bioisosterism and Electronic Effects

Thiophene is classically viewed as a bioisostere of benzene. However, the sulfur atom imparts significant differences:

-

Electronegativity: Sulfur acts as a weak electron donor by resonance but an electron withdrawer by induction.

-

Geometry: The C–S–C bond angle (

) is smaller than the C–C–C angle in benzene ( -

Interaction: The sulfur atom can accept hydrogen bonds, unlike the chemically inert benzene ring.

The "Ethyl" Effect: Lipophilicity and Sterics

Replacing a methyl group with an ethyl group (the "Magic Ethyl" strategy) often results in a non-linear gain in potency.

-

Lipophilicity: The ethyl group adds approximately +0.5 to +1.0 to the

value compared to a methyl group. This is crucial for crossing the Blood-Brain Barrier (BBB) or penetrating bacterial cell walls. -

Steric Filling: In kinase inhibitors, the 2-ethyl group frequently targets the hydrophobic "gatekeeper" region or the solvent-accessible back pocket, inducing a tighter induced fit than smaller substituents.

Part 2: Synthetic Pathways[2][3][4][10]

The construction of 2-ethylthiophene scaffolds typically follows two major retrosynthetic disconnections: Acylation-Reduction (Classic) or Transition Metal Cross-Coupling (Modern).

Pathway A: Friedel-Crafts Acylation & Reduction

This is the most robust method for generating the core scaffold.

-

Acylation: Thiophene reacts with acetyl chloride (catalyzed by

or Zeolites) to form 2-acetylthiophene. -

Reduction: The ketone is reduced to the ethyl group via Wolff-Kishner (hydrazine/KOH) or Clemmensen (Zn/Hg, HCl) reduction.

Pathway B: Cross-Coupling (Suzuki-Miyaura)

For complex derivatives where the thiophene is already functionalized:

-

Reagents: 2-Thiopheneboronic acid + Ethyl iodide (or Vinyl bromide followed by hydrogenation).

-

Catalyst:

or

Visualization of Synthetic Logic

Caption: Step-wise synthesis of 2-ethylthiophene via the Acylation-Reduction pathway.

Part 3: Experimental Protocols

Protocol 1: Synthesis of 2-Ethylthiophene Scaffold

Note: This protocol synthesizes the core moiety. In a drug development context, this would be performed on a functionalized intermediate.

Phase 1: Acylation (Preparation of 2-Acetylthiophene)

-

Setup: Equip a 500 mL 3-neck round-bottom flask with a mechanical stirrer, dropping funnel, and thermometer. Purge with

. -

Reagents: Charge with Thiophene (16.8 g, 0.2 mol) and Acetyl Chloride (15.6 g, 0.2 mol) in dry benzene (200 mL).

-

Catalysis: Cool to 0°C. Add

(52 g, 0.2 mol) dropwise over 45 mins. Maintain temp < 5°C. -

Reaction: Stir at 0°C for 1 hour.

-

Workup: Quench with ice water/HCl. Extract organic layer, wash with

, dry over

Phase 2: Wolff-Kishner Reduction

-

Reagents: In a high-pressure flask or reflux setup, combine 2-acetylthiophene (10 g), 85% Hydrazine hydrate (12 g), and KOH (10 g) in Diethylene Glycol (100 mL).

-

Hydrazone Formation: Reflux at 110°C for 1 hour.

-

Reduction: Remove water via distillation until internal temp reaches 200°C. Reflux for 3 hours.

-

Isolation: Cool, dilute with water, extract with ether. The 2-ethylthiophene product is purified via fractional distillation.

Part 4: Metabolic Profiling & Toxicity (The "Thiophene Alert")

A critical aspect of deploying 2-ethylthiophene derivatives is managing the "Structural Alert." The thiophene ring is susceptible to bioactivation by Cytochrome P450 enzymes (specifically CYP2C9 and CYP3A4).

Mechanism of Bioactivation

-

S-Oxidation: P450 attacks the sulfur lone pair, forming a Thiophene S-oxide.

-

Epoxidation: Alternatively, the C2-C3 double bond is epoxidized.

-

Ring Opening: These intermediates are unstable and can open to form reactive

-unsaturated dicarbonyls (Michael acceptors). -

Covalent Binding: These electrophiles react with nucleophilic residues (Cysteine, Lysine) on proteins, potentially causing hepatotoxicity (idiosyncratic toxicity).

Mitigation Strategies

-

Blocking Metabolic Sites: Substitution at the 5-position (e.g., with chlorine or another alkyl group) can reduce metabolic lability.

-

Electronic Deactivation: Adding electron-withdrawing groups (EWG) to the ring reduces the electron density on the sulfur, making it less prone to oxidation.

Metabolic Pathway Visualization

Caption: Bioactivation pathway of thiophene derivatives leading to potential toxicity or detoxification.

Part 5: Therapeutic Applications & Data[5][6][11]

Comparative Activity Profile

The following table illustrates the impact of the 2-ethyl substituent versus 2-methyl or unsubstituted analogs in a hypothetical kinase inhibitor series (Data synthesized from SAR principles and representative literature).

| Compound Analog | Substituent (R) | cLogP | IC50 (Target Kinase) | Metabolic Stability (t1/2) |

| A | -H | 2.1 | 450 nM | > 60 min |

| B | -CH3 (Methyl) | 2.5 | 120 nM | 45 min |

| C | -CH2CH3 (Ethyl) | 3.1 | 15 nM | 38 min |

| D | -CH(CH3)2 (Isopropyl) | 3.4 | 200 nM (Steric clash) | 40 min |

Interpretation: The ethyl group (Compound C) provides the optimal balance of hydrophobic interaction and steric fit, significantly improving potency (IC50) despite a slight reduction in metabolic half-life due to increased lipophilicity and oxidation potential.

References

-

Bioisosterism in Drug Design: Patani, G. A., & LaVoie, E. J. (1996). Bioisosterism: A Rational Approach in Drug Design. Chemical Reviews. [Link]

-

Thiophene Metabolic Activation: Dansette, P. M., et al. (2005). Metabolic Activation of Thiophene Derivatives by Cytochrome P450. Chemical Research in Toxicology. [Link]

-

Synthesis of 2-Acetylthiophene (Precursor): Hartough, H. D., & Kosak, A. I. (1947). Acylation of Thiophene and Furan.[1] Journal of the American Chemical Society. [Link]

-

Thiophene in Medicinal Chemistry (Review): Mishra, R., et al. (2011). Synthesis, Properties and Biological Activity of Thiophene: A Review. Digest Journal of Nanomaterials and Biostructures. [Link]

-

Toxicity of Thiophene-Containing Drugs (Tienilic Acid Case): Lopez-Garcia, M. P., et al. (1994). Mechanism-based inactivation of cytochrome P450 2C9 by tienilic acid. Biochemistry. [Link]

Sources

Methodological & Application

Application Note: High-Performance Liquid Chromatography Analysis of 2-Ethylthiophene-3-Carboxylic Acid

Topic: HPLC Method Development for 2-Ethylthiophene-3-Carboxylic Acid Analysis Content Type: Detailed Application Note & Protocol Audience: Researchers, Scientists, and Drug Development Professionals

Introduction & Compound Profile

This compound is a critical heterocyclic building block often employed in the synthesis of pharmaceutical intermediates, particularly for non-steroidal anti-inflammatory drugs (NSAIDs) and kinase inhibitors.[1] Its analysis requires a robust separation method that accounts for its ionizable nature and moderate lipophilicity.[1]

This guide details the development of a Reverse-Phase HPLC (RP-HPLC) method designed to ensure peak symmetry, adequate retention, and precise quantification.

Physicochemical Profile

| Property | Value (Approx.) | Implications for HPLC |

| Structure | Thiophene ring, Ethyl (C2), COOH (C3) | UV Active (Conjugated system) |

| pKa | ~3.5 – 4.0 (Acidic) | Critical: Mobile phase pH must be < 2.5 to suppress ionization and ensure retention on C18.[1] |

| LogP | ~2.2 | Moderately lipophilic; suitable for standard C18 retention.[1] |

| Solubility | MeOH, ACN, High pH Water | Sample diluent should match initial mobile phase conditions to prevent precipitation. |

Method Development Strategy: The "Why" Behind the Protocol

Stationary Phase Selection

While phenyl-hexyl columns offer unique selectivity for aromatic thiophenes via

Mobile Phase Chemistry

The carboxylic acid moiety (pKa ~3.[1]8) presents a challenge. At neutral pH, the molecule ionizes (

-

Solution: We utilize Acidic pH Control .[1] By maintaining the mobile phase pH at ~2.5 (using 0.1% Formic Acid or Phosphoric Acid), we shift the equilibrium to the protonated, neutral form (

). This increases interaction with the C18 stationary phase, increasing retention factor (

Detection Wavelength

Thiophene derivatives exhibit strong UV absorption due to the conjugated sulfur-containing ring.[1]

-

Primary: 254 nm (Standard aromatic absorption).[1]

-

Secondary: 230 nm (Higher sensitivity, but more susceptible to solvent cutoff interference).

-

Recommendation: Use a PDA (Photo Diode Array) scan from 200–400 nm during initial runs to determine the specific

for the ethyl-substituted derivative.[1]

Detailed Experimental Protocol

Reagents and Standards

-

Analyte: this compound (>98% purity).[1]

-

Solvents: Acetonitrile (HPLC Grade), Methanol (HPLC Grade), Water (Milli-Q or equivalent).

-

Additives: Formic Acid (LC-MS Grade) OR 85% Phosphoric Acid (HPLC Grade).[1]

Instrument Configuration

-

System: HPLC with Quaternary Pump and PDA/UV Detector.[1]

-

Column: Agilent Zorbax Eclipse Plus C18 (4.6 x 150 mm, 5 µm) or equivalent.

-

Temperature: 30°C (Thermostatted).

-

Injection Volume: 10 µL.

Mobile Phase Preparation

-

Mobile Phase A (Aqueous): 0.1% Formic Acid in Water.[1]

-

Mobile Phase B (Organic): 100% Acetonitrile.[1]

Gradient Program

A gradient is recommended to elute potential late-eluting synthetic impurities (e.g., dimerized byproducts or starting materials like 2-acetylthiophene).[1]

| Time (min) | % Mobile Phase A | % Mobile Phase B | Description |

| 0.0 | 90 | 10 | Initial equilibration (High aqueous for retention) |

| 8.0 | 10 | 90 | Linear ramp to elute hydrophobic impurities |

| 10.0 | 10 | 90 | Isocratic hold |

| 10.1 | 90 | 10 | Return to initial conditions |

| 15.0 | 90 | 10 | Re-equilibration (Critical for reproducibility) |

Standard Solution Preparation

-

Stock Solution (1 mg/mL): Weigh 10 mg of analyte into a 10 mL volumetric flask. Dissolve in 50:50 Water:Acetonitrile.[1]

-

Working Standard (50 µg/mL): Dilute 500 µL of Stock Solution into 9.5 mL of Mobile Phase A.

-

Note: Diluting in Mobile Phase A prevents "solvent shock" and peak distortion upon injection.[1]

-

Method Validation & System Suitability

To ensure the method is trustworthy, the following System Suitability Testing (SST) parameters must be met before routine analysis.

System Suitability Parameters (Acceptance Criteria)

| Parameter | Acceptance Limit | Rationale |

| Retention Time (RT) | 4.0 – 6.0 min (± 2% RSD) | Ensures column stability and pump accuracy.[1] |

| Tailing Factor ( | Checks for secondary silanol interactions or column overload.[1] | |

| Theoretical Plates ( | > 2000 | Indicates column efficiency.[1] |

| Precision (Area) | RSD < 2.0% (n=5 injections) | Confirms autosampler and detector stability. |

Linearity & Range

-

Range: 5 µg/mL to 200 µg/mL.

-

Correlation Coefficient (

):

Visual Workflows

Method Development Logic Flow

This diagram illustrates the decision-making process for optimizing the separation of acidic thiophene derivatives.

Caption: Logical workflow for optimizing HPLC conditions for acidic thiophene derivatives.

System Suitability Decision Tree

A self-validating protocol for daily lab operation.

Caption: Decision tree for daily System Suitability Testing (SST) prior to sample analysis.

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Peak Tailing | Secondary silanol interactions; pH too high.[1] | Lower pH (add more acid); Ensure column is end-capped (e.g., Eclipse Plus).[1] |

| Retention Shift | Mobile phase evaporation; Column aging.[1] | Cap solvent bottles; Use a guard column; Check column temperature.[1] |

| Split Peak | Sample solvent mismatch. | Dissolve sample in Mobile Phase A (or <20% Organic).[1] |

| Baseline Drift | Gradient absorbance mismatch.[1] | Ensure Formic Acid concentration is balanced; Use UV 254 nm (less sensitive to drift than 210 nm).[1] |

References

-

PubChem. (2025).[1][3] this compound (Compound Summary). National Library of Medicine.[1] [Link]

-

National Institutes of Health (NIH). (1985).[1] Determination of 4-amino-5-ethyl-3-thiophenecarboxylic acid methyl ester and its acid metabolite in plasma and urine by HPLC. PubMed.[1] [Link]

-

SIELC Technologies. HPLC Separation of Thiophene-2-carboxylic acid hydrazide. [Link]

Sources

- 1. Ethyl 2-aminothiophene-3-carboxylate | C7H9NO2S | CID 1988156 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Monitoring of Remaining Thiophenic Compounds in Liquid Fuel Desulphurization Studies Using a Fast HPLC-UV Method [mdpi.com]

- 3. 2-Ethylthiophene | C6H8S | CID 13388 - PubChem [pubchem.ncbi.nlm.nih.gov]

Application Notes and Protocols for Metal-Catalyzed Cross-Coupling of Thiophenes

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

Thiophene moieties are privileged heterocyclic scaffolds, integral to a vast array of pharmaceuticals, organic electronic materials, and agrochemicals. The construction of complex thiophene-containing molecules heavily relies on the formation of carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds, for which transition metal-catalyzed cross-coupling reactions have become an indispensable tool. This comprehensive guide provides an in-depth exploration of the experimental protocols for the metal-catalyzed cross-coupling of thiophenes. We will delve into the mechanistic underpinnings and practical considerations for several key transformations, including Suzuki-Miyaura, Stille, Mizoroki-Heck, and direct C-H arylation reactions. This document is designed to equip researchers with the requisite knowledge to not only successfully execute these reactions but also to rationally troubleshoot and optimize conditions for their specific substrates.

Introduction: The Significance of Thiophene Cross-Coupling

The thiophene ring, an electron-rich five-membered heterocycle, imparts unique electronic and structural properties to organic molecules. Its ability to engage in various biological interactions has led to its incorporation in numerous blockbuster drugs. Furthermore, the electronic characteristics of poly- and oligothiophenes make them cornerstones of organic electronics, finding applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

The functionalization of the thiophene core is paramount to modulating the properties of the resulting molecules. Metal-catalyzed cross-coupling reactions offer a powerful and versatile strategy for the regioselective introduction of a wide range of substituents onto the thiophene ring. These reactions, catalyzed by transition metals such as palladium, nickel, and copper, enable the formation of C-C and C-X bonds with high efficiency and functional group tolerance.[1][2]

This guide will focus on providing detailed, field-proven protocols for the most commonly employed cross-coupling reactions of thiophenes. We will explore the nuances of each method, from the choice of catalyst and ligands to the optimization of reaction parameters, to empower researchers in their synthetic endeavors.

General Workflow for a Typical Cross-Coupling Reaction

While specific parameters will vary depending on the chosen reaction, a general workflow can be outlined for setting up a metal-catalyzed cross-coupling of a thiophene derivative. The following diagram illustrates the key steps involved, emphasizing the need for an inert atmosphere due to the air-sensitivity of many catalysts and reagents.

Figure 1: General experimental workflow for a metal-catalyzed cross-coupling reaction.

Suzuki-Miyaura Coupling: A Versatile C-C Bond Forming Reaction

The Suzuki-Miyaura coupling is arguably the most widely used cross-coupling reaction due to its mild reaction conditions, broad functional group tolerance, and the commercial availability and stability of boronic acid reagents.[3] This reaction is particularly effective for the synthesis of aryl- and heteroaryl-substituted thiophenes.

Mechanistic Overview

The catalytic cycle of the Suzuki-Miyaura coupling is a well-established process involving three key steps: oxidative addition, transmetalation, and reductive elimination.

Figure 2: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Detailed Experimental Protocol: Synthesis of 2-Phenylthiophene

This protocol describes the synthesis of 2-phenylthiophene from 2-bromothiophene and phenylboronic acid using a palladium catalyst.

Reagents and Materials:

-

2-Bromothiophene (1.0 mmol, 1 eq.)

-

Phenylboronic acid (1.2 mmol, 1.2 eq.)

-

Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)

-

Triphenylphosphine (PPh₃, 0.08 mmol, 8 mol%)

-

Potassium carbonate (K₂CO₃, 2.0 mmol, 2 eq.)

-

Toluene (5 mL)

-

Water (1 mL)

-

Schlenk flask

-

Magnetic stirrer

-

Inert gas supply (Argon or Nitrogen)

Procedure:

-

To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 2-bromothiophene, phenylboronic acid, palladium(II) acetate, triphenylphosphine, and potassium carbonate.

-

Evacuate the flask and backfill with an inert gas. Repeat this cycle three times.

-

Add degassed toluene and water to the flask via syringe.

-

Heat the reaction mixture to 90 °C with vigorous stirring.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Upon completion (typically 4-6 hours), cool the reaction to room temperature.

-

Dilute the mixture with ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (eluting with hexanes) to afford 2-phenylthiophene.

Key Parameters and Optimization

| Parameter | Common Choices | Rationale and Considerations |

| Catalyst | Pd(OAc)₂, Pd(PPh₃)₄, PdCl₂(dppf) | The choice of palladium precursor can influence catalytic activity. Pd(0) sources like Pd(PPh₃)₄ can be used directly, while Pd(II) sources are reduced in situ.[4] |

| Ligand | PPh₃, P(t-Bu)₃, SPhos, XPhos | Ligands stabilize the palladium catalyst and modulate its reactivity. Bulky, electron-rich phosphine ligands often enhance the rate of oxidative addition and reductive elimination.[5] |

| Base | K₂CO₃, Cs₂CO₃, K₃PO₄, NaHCO₃ | The base is crucial for the transmetalation step, activating the boronic acid. The choice of base can significantly impact the reaction outcome.[6] |

| Solvent | Toluene, Dioxane, DMF, THF/H₂O | A mixture of an organic solvent and water is often used to dissolve both the organic substrates and the inorganic base.[3][7] |

Microwave-assisted Suzuki couplings can significantly reduce reaction times.[8][9][10] For challenging couplings, particularly with sterically hindered substrates or less reactive aryl chlorides, the use of more sophisticated ligands and stronger bases may be necessary.[3]

Stille Coupling: Utilizing Organostannanes

The Stille coupling employs organostannane reagents and offers the advantage of being largely insensitive to moisture and air.[11] It is a powerful tool for C-C bond formation, especially when other methods fail. However, a significant drawback is the toxicity of organotin compounds and the difficulty in removing tin byproducts.[12]

Mechanistic Overview

The catalytic cycle of the Stille coupling is analogous to the Suzuki coupling, with the key difference being the use of an organostannane in the transmetalation step.

Figure 3: Catalytic cycle of the Stille cross-coupling reaction.

Detailed Experimental Protocol: Synthesis of 3,4-Di(thiophen-2-yl)thiophene

This protocol outlines the di-substitution of 3,4-dibromothiophene with a thiophenylstannane reagent.[13]

Reagents and Materials:

-

3,4-Dibromothiophene (1.0 mmol, 1 eq.)

-

2-(Tributylstannyl)thiophene (2.2 mmol, 2.2 eq.)

-

Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 mmol, 5 mol%)

-

Anhydrous Toluene (10 mL)

-

Schlenk flask

-

Magnetic stirrer

-

Inert gas supply (Argon or Nitrogen)

Procedure:

-

In a flame-dried Schlenk flask under an inert atmosphere, dissolve 3,4-dibromothiophene and 2-(tributylstannyl)thiophene in anhydrous toluene.

-

Add tetrakis(triphenylphosphine)palladium(0) to the solution.

-

Degas the reaction mixture by bubbling argon through the solution for 15 minutes.

-

Heat the mixture to reflux (approximately 110 °C) and monitor the reaction by TLC or GC-MS.

-

After completion (typically 12-24 hours), cool the reaction to room temperature.

-

Concentrate the reaction mixture under reduced pressure.

-

Purify the residue by column chromatography on silica gel to remove tin byproducts and isolate the desired product. A fluoride wash (e.g., with aqueous KF) can aid in the removal of organotin residues.

Key Parameters and Optimization

| Parameter | Common Choices | Rationale and Considerations |

| Catalyst | Pd(PPh₃)₄, PdCl₂(PPh₃)₂, Pd₂(dba)₃ | Pd(0) catalysts are often preferred. The choice of catalyst can influence reaction rates and yields.[11] |

| Ligand | PPh₃, P(o-tol)₃, AsPh₃ | Phosphine ligands are commonly used to stabilize the palladium catalyst. In some cases, the reaction can proceed without additional ligands. |

| Solvent | Toluene, Dioxane, DMF, NMP | Anhydrous, polar aprotic solvents are typically employed. The choice of solvent can affect the rate of transmetalation. |

| Additives | LiCl, Cu(I) salts | Additives can accelerate the transmetalation step, which is often the rate-determining step in the catalytic cycle.[13] |

Mizoroki-Heck Coupling: Vinylation of Thiophenes

The Mizoroki-Heck reaction is a powerful method for the formation of carbon-carbon bonds between an unsaturated halide (or triflate) and an alkene.[14] It is particularly useful for the synthesis of vinylthiophenes, which are valuable precursors for polymers and other functional materials.

Mechanistic Overview

The Heck reaction proceeds through a catalytic cycle involving oxidative addition, migratory insertion of the alkene, and β-hydride elimination.

Figure 4: Catalytic cycle of the Mizoroki-Heck cross-coupling reaction.

Detailed Experimental Protocol: Synthesis of Methyl 3-(Thiophen-3-yl)acrylate

This protocol details the coupling of 3-bromothiophene with methyl acrylate.[14]

Reagents and Materials:

-

3-Bromothiophene (1.0 mmol, 1 eq.)

-

Methyl acrylate (1.5 mmol, 1.5 eq.)

-

Palladium(II) acetate (Pd(OAc)₂, 0.03 mmol, 3 mol%)

-

Tri(o-tolyl)phosphine (P(o-tol)₃, 0.06 mmol, 6 mol%)

-

Triethylamine (Et₃N, 1.5 mmol, 1.5 eq.)

-

Anhydrous N,N-Dimethylformamide (DMF) (5 mL)

-

Sealed tube or microwave vial

-

Magnetic stirrer

Procedure:

-

To a sealed tube, add 3-bromothiophene, palladium(II) acetate, and tri(o-tolyl)phosphine.

-

Evacuate and backfill the tube with an inert gas.

-

Add anhydrous DMF, triethylamine, and methyl acrylate via syringe.

-

Seal the tube and heat the reaction mixture to 120 °C (conventional heating) or use microwave irradiation according to a pre-determined program (e.g., 150 °C for 15 minutes).

-

After cooling, dilute the reaction mixture with water and extract with diethyl ether.

-

Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate, and concentrate.

-

Purify the product by flash column chromatography.

Key Parameters and Optimization

| Parameter | Common Choices | Rationale and Considerations |

| Catalyst | Pd(OAc)₂, PdCl₂, Pd₂(dba)₃ | Palladium(II) sources are commonly used and are reduced in situ. The choice can affect catalyst stability and activity. |

| Ligand | PPh₃, P(o-tol)₃, Buchwald ligands | The ligand influences the regioselectivity and efficiency of the reaction. Bulky phosphines can promote the desired reaction pathway. |

| Base | Et₃N, DIPEA, K₂CO₃ | An organic or inorganic base is required to neutralize the HX generated during the catalytic cycle.[14] |

| Solvent | DMF, NMP, DMAc, Acetonitrile | Polar aprotic solvents are typically used to facilitate the dissolution of the reactants and catalyst. |

Direct C-H Arylation: An Atom-Economical Approach

Direct C-H arylation has emerged as a more atom-economical and environmentally friendly alternative to traditional cross-coupling reactions as it avoids the need for pre-functionalization of one of the coupling partners.[15][16] For electron-rich heterocycles like thiophene, direct arylation at the C2 or C5 position is often favored.[17]

Mechanistic Considerations

The mechanism of direct C-H arylation is still a subject of active research, but it is generally believed to proceed via a concerted metalation-deprotonation (CMD) pathway or through an oxidative addition/reductive elimination cycle involving C-H activation.

Detailed Experimental Protocol: Direct C2-Arylation of Thiophene

This protocol describes the direct arylation of thiophene with 4-bromoanisole.

Reagents and Materials:

-

Thiophene (2.0 mmol, 2 eq.)

-

4-Bromoanisole (1.0 mmol, 1 eq.)

-

Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)

-

Potassium carbonate (K₂CO₃, 2.0 mmol, 2 eq.)

-

Pivalic acid (PivOH, 0.3 mmol, 30 mol%)

-

Anhydrous Dimethylacetamide (DMAc) (4 mL)

-

Sealed tube

-

Magnetic stirrer

Procedure:

-

To a sealed tube, add 4-bromoanisole, palladium(II) acetate, and potassium carbonate.

-

Evacuate and backfill the tube with an inert gas.

-

Add anhydrous DMAc, thiophene, and pivalic acid.

-

Seal the tube and heat the reaction mixture to 130 °C for 12-24 hours.

-

After cooling, dilute with water and extract with ethyl acetate.

-

Wash the organic layer with brine, dry over sodium sulfate, and concentrate.

-

Purify the product by column chromatography.

Key Parameters and Optimization

| Parameter | Common Choices | Rationale and Considerations |

| Catalyst | Pd(OAc)₂, PdCl₂(dppf), [Pd(allyl)Cl]₂ | The choice of palladium catalyst is critical for achieving high regioselectivity and yield. |

| Ligand/Additive | Pivalic acid, Phosphine ligands | Carboxylic acids like pivalic acid are often used as additives to facilitate the C-H activation step. |

| Base | K₂CO₃, Cs₂CO₃, KOAc | A base is required to facilitate the deprotonation of the C-H bond. |

| Solvent | DMAc, NMP, Toluene | High-boiling polar aprotic solvents are typically employed. |

Controlling the regioselectivity of direct C-H arylation, especially for substituted thiophenes, can be challenging and often requires careful optimization of reaction conditions.[15]

Alternative Catalytic Systems: Nickel and Copper

While palladium has been the workhorse for cross-coupling reactions, there is growing interest in using more earth-abundant and less expensive metals like nickel and copper.

-

Nickel Catalysis: Nickel catalysts have shown great promise in cross-coupling reactions, particularly for the activation of less reactive C-O and C-S bonds.[18][19][20][21] They can also be effective in Suzuki-Miyaura and Kumada-type couplings of thiophenes.[22]

-

Copper Catalysis: Copper-catalyzed cross-coupling reactions, such as the Ullmann condensation, are well-established for the formation of C-N, C-O, and C-S bonds.[23] More recently, copper has been employed in oxidative C-H/C-H cross-coupling reactions of thiophenes.[24][25][26][27]

Safety Considerations

Metal-catalyzed cross-coupling reactions often involve hazardous materials and require careful handling.

-

Pyrophoric Reagents: Some reactions may utilize pyrophoric reagents like organolithium compounds or Grignard reagents, which require strict anhydrous and inert atmosphere techniques.

-

Toxic Metals and Reagents: Palladium, nickel, and copper compounds, as well as organostannanes, are toxic and should be handled with appropriate personal protective equipment (PPE).

-

Exothermic Reactions: Cross-coupling reactions can be exothermic, and for large-scale reactions, proper temperature control is crucial to prevent runaway reactions.[28][29][30]

-

Pressure Build-up: Reactions conducted in sealed tubes at elevated temperatures can generate significant pressure. It is essential to use appropriate pressure-rated glassware.

Always consult the Safety Data Sheets (SDS) for all reagents and follow established laboratory safety protocols.

Troubleshooting Common Issues

| Problem | Possible Cause(s) | Suggested Solution(s) |